molecular formula C4HCl2N5 B3142227 5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 500338-80-7

5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B3142227
CAS No.: 500338-80-7
M. Wt: 189.99 g/mol
InChI Key: ZHCMLGWKJKQHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its fused triazole and pyrimidine rings, which are substituted with chlorine atoms at the 5 and 7 positions

Biochemical Analysis

Biochemical Properties

5,7-Dichloro-1H-[1,2,3]triazolo[4,5-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-d]pyrimidine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function. This compound is known to inhibit certain kinases, which play a critical role in cell signaling pathways. By binding to the active sites of these kinases, it prevents their phosphorylation activity, thereby modulating downstream signaling events . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-d]pyrimidine change over time in laboratory settings. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of cellular functions, such as cell proliferation and metabolic activity . The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

In animal models, the effects of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-d]pyrimidine vary with different dosages. At low doses, this compound can modulate cellular functions without causing significant toxicity. At higher doses, it can induce toxic effects, such as liver and kidney damage, due to its inhibitory effects on key metabolic enzymes . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical response. Beyond this threshold, the adverse effects become more pronounced.

Metabolic Pathways

5,7-Dichloro-1H-[1,2,3]triazolo[4,5-d]pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in cellular metabolism. For instance, this compound can inhibit enzymes involved in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, it can affect the levels of certain metabolites, such as ATP and NADH, by modulating the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-d]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transporters on the cell membrane. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dichloropyrimidine-4,5-diamine with sodium nitrite in the presence of hydrochloric acid, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic structure and reactivity.

    Cyclization Reactions: It can undergo further cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium hydroxide, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted triazolopyrimidines .

Scientific Research Applications

5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 5,7-Dichloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly effective in certain biological applications, such as kinase inhibition, where precise interactions with the target protein are crucial .

Properties

IUPAC Name

5,7-dichloro-2H-triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2N5/c5-2-1-3(10-11-9-1)8-4(6)7-2/h(H,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCMLGWKJKQHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=NNN=C1N=C(N=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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